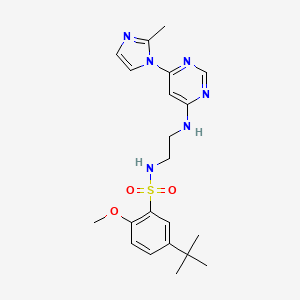
5-(tert-butyl)-2-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(tert-butyl)-2-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H28N6O3S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(tert-butyl)-2-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzenesulfonamide moiety and subsequent modifications to introduce the imidazole and pyrimidine rings. The precise synthetic pathway can vary, but it generally includes:
- Formation of the benzenesulfonamide core : This is achieved through the reaction of a suitable sulfonamide precursor with tert-butyl and methoxy groups.
- Introduction of the imidazole and pyrimidine substituents : This step often involves coupling reactions where the desired substituents are attached to the core structure.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. For example, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, including:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 6 | HCT-15 | 80–200 |
| Compound 7 | HeLa | 100 |
| Compound 21 | A549 | 0.29–1.48 |
These compounds demonstrated mechanisms such as tubulin polymerization inhibition, which is crucial for cancer cell division and proliferation .
Antibacterial Properties
The compound's structural components suggest potential antibacterial activity. Similar benzenesulfonamides have been evaluated for their ability to inhibit bacterial growth and biofilm formation. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4e | Staphylococcus aureus | 10 µg/mL |
| 4g | Escherichia coli | 15 µg/mL |
These findings indicate that modifications to the sulfonamide group can enhance antibacterial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-donating groups (like tert-butyl) on the aromatic ring tends to enhance activity against various cancer cell lines.
- Ring Modifications : Alterations to the imidazole or pyrimidine rings can significantly affect potency and selectivity towards specific biological targets.
For instance, compounds with a methyl group on the imidazole ring exhibited improved anticancer activity compared to their unsubstituted counterparts .
Case Studies
Several case studies have demonstrated the effectiveness of similar compounds in clinical or preclinical settings:
- Study on Imidazole Derivatives : A series of imidazole-based compounds were tested against multiple cancer types, showing IC50 values as low as 80 nM in colorectal cancer models.
- Antibacterial Efficacy Trials : Compounds structurally related to the target molecule were assessed for their ability to disrupt biofilm formation in Staphylococcus aureus, showcasing significant reductions in bacterial load.
These studies underscore the therapeutic potential of compounds like this compound.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methoxy-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S/c1-15-22-10-11-27(15)20-13-19(24-14-25-20)23-8-9-26-31(28,29)18-12-16(21(2,3)4)6-7-17(18)30-5/h6-7,10-14,26H,8-9H2,1-5H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTRSNOWSRTWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














